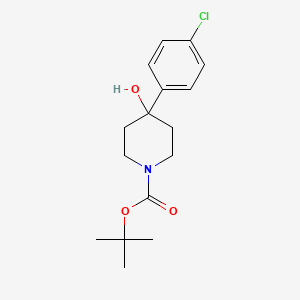

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Determination

The compound tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is systematically named according to IUPAC guidelines as follows:

- The parent structure is piperidine , a six-membered heterocyclic amine.

- Substituents are numbered to assign the lowest possible locants:

- A tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom at position 1.

- A 4-chlorophenyl group and a hydroxyl group are both located at position 4 of the piperidine ring.

The molecular formula is C₁₆H₂₂ClNO₃ , derived from:

- Piperidine core (C₅H₁₀N) + tert-butyl carbonate group (C₅H₉O₂) + 4-chlorophenyl substituent (C₆H₄Cl) + hydroxyl group (OH) .

The molecular weight is 311.80 g/mol , calculated as:

$$

\text{MW} = (12 \times 16) + (1 \times 22) + (35.45 \times 1) + (14 \times 1) + (16 \times 3) = 311.80 \, \text{g/mol}.

$$

Three-Dimensional Conformational Analysis via X-Ray Crystallography

X-ray crystallographic studies reveal critical structural features (Figure 1):

Crystal System and Unit Cell Parameters

Key Structural Observations

- The piperidine ring adopts a chair conformation with asymmetry parameters <2.5°, indicating minimal ring distortion .

- The hydroxyl group occupies an axial position , while the 4-chlorophenyl group is equatorial (torsion angles: O–H···N = 174.3°, O–H···O = 168.9°) .

- Hydrogen-bonded tetramers stabilize the crystal lattice via O–H···N (2.87 Å) and O–H···O (2.76 Å) interactions .

Comparative Structural Features with Related Piperidine Derivatives

The compound shares structural motifs with pharmacologically relevant piperidine derivatives (Table 1):

Impact of Boc Group

- The tert-butyl carbonate enhances solubility in organic solvents (e.g., logP = 2.8 vs. 1.5 for non-Boc analogs) .

- Protects the piperidine nitrogen during synthetic steps, enabling selective functionalization .

Tautomeric and Stereochemical Considerations

Tautomerism

- The 4-hydroxypiperidine moiety exhibits limited tautomeric behavior due to:

Stereochemistry

- Chiral Centers : The C-4 carbon bearing hydroxyl and 4-chlorophenyl groups is a stereogenic center .

- Racemization : Under basic conditions, partial epimerization occurs via ring-opening of the piperidine .

- Axial vs. Equatorial Preferences :

Conformational Flexibility

- Ring Puckering : The piperidine chair conformation allows transient boat forms during ligand-receptor interactions, as observed in molecular dynamics simulations .

Propriétés

IUPAC Name |

tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCCFQYHVLRASO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621347 | |

| Record name | tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235109-63-4 | |

| Record name | tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Route Overview

The primary synthetic approach to tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves the following key steps:

- Formation of a suitable intermediate bearing the 4-chlorophenyl substituent.

- Introduction of the tert-butyl carbamate protecting group at the piperidine nitrogen.

- Hydroxylation at the 4-position of the piperidine ring.

- Optional deprotection steps depending on the target intermediate or final product.

A representative method described in patent literature involves the reaction of (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate with tert-butyl 4-hydroxypiperidine-1-carboxylate in the presence of an organic solvent and a Lewis acid catalyst to yield tert-butyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate. Subsequent acid-mediated deprotection yields the target compound or related derivatives.

Detailed Preparation Method from Patent Source

| Step | Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate intermediate | Starting materials: 4-chlorophenyl and pyridin-2-yl derivatives; conditions not fully detailed | Intermediate suitable for nucleophilic substitution |

| 2 | Reaction with tert-butyl 4-hydroxypiperidine-1-carboxylate | Organic solvent (e.g., dichloromethane), Lewis acid catalyst (e.g., BF3·OEt2), room temperature or controlled temperature | Formation of tert-butyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate |

| 3 | Acidic deprotection | Acids such as phosphoric acid, hydrochloric acid, or sulfuric acid | Removal of protecting groups to yield 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine derivatives |

This method emphasizes the use of Lewis acids to promote the coupling reaction and acids for final deprotection, providing a controlled route to the target compound with good specificity.

Alternative Synthetic Considerations

Though direct literature on this compound is limited, analogs with similar structures (e.g., tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate) provide insights into possible synthetic strategies:

- Condensation of 4-chlorobenzaldehyde with piperidine to form an imine intermediate.

- Subsequent reduction or hydroxylation to introduce the 4-hydroxy substituent.

- Protection of the piperidine nitrogen with tert-butyl chloroformate under basic conditions.

- Use of sodium hydroxide or other bases to facilitate hydroxylation and carbamate formation.

These steps are typically carried out under controlled temperature and solvent conditions to maximize yield and purity.

Reaction Conditions and Yields

The key parameters influencing the preparation include:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or other aprotic solvents | Solvent choice affects Lewis acid activity and solubility |

| Catalyst | Lewis acids such as BF3·OEt2, TiCl4 | Promote nucleophilic substitution and coupling |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |

| Acid for deprotection | Phosphoric acid, HCl, H2SO4 | Choice depends on substrate sensitivity |

| Yield | Reported yields vary; typical range 60-85% for coupling steps | Purification by chromatography or crystallization |

Related Experimental Data from Analogous Compounds

Studies on tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate derivatives illustrate detailed experimental procedures that may be adapted for the target compound:

- Use of Dess-Martin periodinane for oxidation steps.

- Drying organic extracts over MgSO4 and use of molecular sieves to remove moisture.

- Reactions conducted under inert atmosphere (nitrogen or argon).

- Purification by silica gel chromatography or reverse phase chromatography.

These experimental details highlight the importance of moisture control, inert atmosphere, and careful purification in the preparation of sensitive piperidine carbamate derivatives.

Summary Table of Preparation Methods

| Step | Methodology | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of trichloroacetimidate intermediate | 4-chlorophenyl and pyridin-2-yl precursors | Standard organic synthesis conditions | Intermediate for coupling |

| 2 | Coupling with tert-butyl 4-hydroxypiperidine-1-carboxylate | Lewis acid (e.g., BF3·OEt2), organic solvent | 0°C to room temp | Coupled carbamate derivative |

| 3 | Acidic deprotection | H3PO4, HCl, or H2SO4 | Room temperature | Target hydroxypiperidine carbamate |

| 4 | Alternative hydroxylation and protection | 4-chlorobenzaldehyde, piperidine, tert-butyl chloroformate | Controlled temperature, basic medium | Hydroxylated and protected piperidine |

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

THPPC serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug discovery.

Case Study: Neuropharmacological Research

In studies focused on the mechanisms of action of central nervous system (CNS) drugs, THPPC has been utilized to investigate its effects on neurotransmitter pathways. The compound's ability to modulate receptor activity is vital for developing treatments for conditions such as depression and anxiety disorders .

Neuropharmacology

The compound is extensively studied for its potential neuropharmacological effects. It has shown promise in understanding the interactions between drugs and their biological targets, providing insights that could lead to more effective treatments for neurological conditions.

Analytical Chemistry

THPPC is employed as a standard in analytical methods, which helps ensure the accuracy of measurements in drug formulation and quality control processes. Its consistent properties make it an ideal candidate for use in various analytical techniques.

Application Example

In quality control laboratories, THPPC can be used to calibrate instruments and validate methods used for analyzing pharmaceutical products. This ensures that the measurements obtained are reliable and reproducible .

Biochemical Research

The compound plays a significant role in exploring drug interactions with biological systems. It aids researchers in discovering new therapeutic targets by providing insights into how drugs affect cellular processes.

Research Insights

Studies have shown that THPPC can influence enzyme activity and receptor binding, which are critical factors in drug efficacy. Its unique structure allows it to participate in biochemical pathways that are essential for understanding disease mechanisms .

Material Science

Beyond its pharmaceutical applications, THPPC's unique chemical properties make it suitable for developing specialized materials such as coatings or polymers that require specific functionalities.

Potential Applications

The compound’s ability to form stable bonds with various substrates opens avenues for creating advanced materials used in electronics or biomedical devices .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate in synthesizing CNS-targeting medications |

| Neuropharmacology | Investigates effects on neurotransmitter pathways; potential treatments for neurological disorders |

| Analytical Chemistry | Standard for calibration and quality control in drug formulation |

| Biochemical Research | Explores interactions between drugs and biological systems; aids in discovering therapeutic targets |

| Material Science | Development of specialized materials with unique chemical functionalities |

Mécanisme D'action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (Compound 10)

- Structure : Replaces the hydroxyl and chlorophenyl groups with a chlorobenzoyl (4-Cl-C6H4-CO-) moiety.

- Molecular Weight : 322.12 g/mol (vs. ~309.45 g/mol for the original compound).

- Synthesis : Prepared via Friedel-Crafts acylation, yielding an Rf of 0.19 in PE/EtOAc (4:1), indicating higher polarity than the original compound (lower Rf in similar systems) .

- Applications : Used in organic synthesis for ketone-containing intermediates.

Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

- Structure: Substitutes the chlorophenyl and hydroxyl groups with an amino (-NH2) and pyridin-3-yl group.

- Molecular Weight : 277.36 g/mol.

- Lacks the hydrogen-bonding capability of the hydroxyl group .

Halogen-Substituted Analogs

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

- Structure : Fluorine replaces chlorine at the para position.

- Molecular Weight : ~293 g/mol (lower due to fluorine’s atomic mass).

- Reactivity : The electron-withdrawing fluorine slightly reduces aromatic ring reactivity compared to chlorine.

- Applications : Explored in CNS drug candidates due to fluorine’s metabolic stability .

Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate

- Structure : Features a trifluoromethyl (-CF3) group and a dihydropyridine ring.

- Molecular Weight : 328 g/mol (M+H).

- Synthesis : Derived from tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate via dehydration with sulfuryl chloride .

- Applications : Intermediate in kinase inhibitor development.

Hydroxyl Group Modifications

Tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

- Structure: Adds an aminomethyl (-CH2NH2) group adjacent to the hydroxyl.

- Molecular Weight : 320.34 g/mol.

- Properties: The oxalate salt enhances water solubility. The aminomethyl group introduces a secondary amine for further functionalization .

Tert-butyl 4-((benzylamino)methyl)-4-hydroxypiperidine-1-carboxylate

Comparative Data Table

Key Findings and Implications

Substituent Effects :

- Chlorine vs. Fluorine: Chlorine’s higher atomic mass and electron-withdrawing nature increase molecular weight and alter reactivity compared to fluorine .

- Hydroxyl Group: Enhances hydrogen-bonding capacity, influencing crystallization (e.g., Etter’s graph set analysis ) and solubility.

- Aromatic vs. Carbonyl Groups: Chlorobenzoyl derivatives (e.g., Compound 10) exhibit higher polarity and molecular weight due to the carbonyl moiety .

Synthetic Flexibility :

- The original compound’s hydroxyl group enables dehydration reactions (e.g., with POCl3 to form dihydropyridines ).

- Trifluoromethyl-substituted analogs require harsher reagents (e.g., sulfuryl chloride) for ring dehydration .

Pharmaceutical Relevance: Fluorinated derivatives are prioritized for metabolic stability, while hydroxylated variants serve as hydrogen-bond donors in target binding .

Activité Biologique

Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological effects, and applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 311.81 g/mol. Its structure features a piperidine ring substituted with a tert-butyl ester and a chlorophenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.81 g/mol |

| IUPAC Name | This compound |

| CAS Number | 235109-63-4 |

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic activity. A study demonstrated that when administered at a dose of 50 mg/kg in male Wistar rats, the compound showed notable analgesic effects in thermal stimuli tests (tail flick test), comparable to the reference drug pethidine .

Neuropharmacological Effects

The compound is also being investigated for its neuropharmacological properties. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Specifically, studies have shown that similar piperidine derivatives may modulate opioid receptors, indicating their potential in pain management therapies .

Anticancer Activity

Recent advances highlight the anticancer potential of piperidine derivatives, including those structurally similar to this compound. For instance, compounds with similar piperidine structures have demonstrated cytotoxicity against various cancer cell lines and mechanisms that induce apoptosis in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activities of piperidine derivatives:

- Pain Management : A study published in the Chemical and Pharmaceutical Bulletin reported significant analgesic effects in rat models using similar compounds, emphasizing their therapeutic potential in pain relief .

- Cancer Therapeutics : Research has shown that certain piperidine derivatives can inhibit key pathways involved in cancer progression, such as NF-kB activation, which is crucial for inflammation and tumor growth .

- Neuroprotective Effects : Investigations into cholinesterase inhibition reveal that some piperidine compounds can enhance cognitive function by preventing acetylcholine breakdown, thus offering potential benefits in Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate with high purity?

- Methodological Answer :

- Step 1 : Prioritize multi-step synthesis involving nucleophilic substitution for the piperidine core, followed by Boc protection. Use anhydrous conditions to minimize hydrolysis of the tert-butyl carbamate group.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and -NMR (e.g., verify absence of residual solvents like DCM at δ 5.3 ppm) .

- Step 3 : Stability testing under varying pH and temperature to identify degradation pathways (e.g., Boc deprotection under acidic conditions).

Q. How can spectroscopic data discrepancies (e.g., unexpected -NMR shifts) be resolved during characterization?

- Methodological Answer :

- Cross-validation : Compare experimental -NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).

- Crystallography : If feasible, grow single crystals for X-ray diffraction to confirm stereochemistry and hydrogen bonding (e.g., hydroxyl group interactions) .

- Replicate analysis : Repeat synthesis under controlled conditions to rule out experimental error.

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for functionalizing the 4-hydroxypiperidine moiety?

- Methodological Answer :

- Quantum chemical modeling : Use Gaussian or ORCA software to map potential energy surfaces (PES) for hydroxyl group reactions (e.g., oxidation to ketone or substitution). Identify transition states to predict regioselectivity .

- Machine learning integration : Train models on existing reaction databases (e.g., Reaxys) to predict solvent effects and catalyst compatibility for hydroxyl activation.

Q. How do steric effects from the tert-butyl group influence the compound’s conformational dynamics in solution?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate in explicit solvents (e.g., DMSO, chloroform) using AMBER or GROMACS to analyze rotational barriers of the piperidine ring.

- NOESY NMR : Detect spatial proximity between tert-butyl protons and aromatic protons of the 4-chlorophenyl group to validate computational findings .

Q. What methodologies address contradictions in biological activity data (e.g., inconsistent IC values in kinase assays)?

- Methodological Answer :

-

Meta-analysis : Aggregate data from multiple studies (use platforms like ResearchGate for unpublished datasets) .

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

-

Experimental redesign : Standardize assay conditions (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition).

-

Orthogonal assays : Validate activity via SPR (surface plasmon resonance) for binding affinity or cellular thermal shift assays (CETSA) .

Data Analysis & Collaboration

Q. How can researchers leverage open-access platforms to validate synthetic or analytical data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.